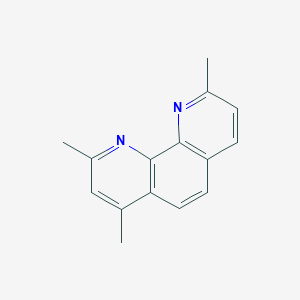

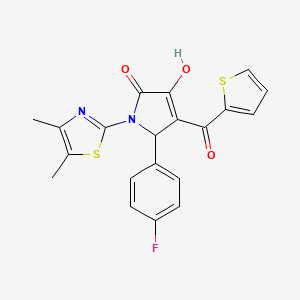

2,4,9-Trimethyl-1,10-phenanthroline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of phenanthroline derivatives, including methylated versions, often involves Skraup synthesis or modified versions thereof, starting from o-phenylenediamine and various aldehydes or ketones in the presence of oxidizing agents. For example, 2,9-dimethyl-1,10-phenanthroline has been synthesized through a Skraup-type reaction, which could be applicable to the synthesis of 2,4,9-trimethyl variants by adjusting the aldehyde/ketone substrates and reaction conditions (O'Reilly & Plowman, 1960).

Applications De Recherche Scientifique

Versatile Building Block in Coordination Chemistry

2,4,9-Trimethyl-1,10-phenanthroline, a derivative of 1,10-phenanthroline, is a key ligand in coordination chemistry. It has been used to develop various phenanthroline-containing ligands for metal ion binding due to its versatility and unique properties. These properties include intense luminescence and the ability to interact with DNA, sometimes inducing DNA cleavage. This makes it useful in synthesizing molecular chemosensors for metal cations and anions, ionophores, and intercalating agents for polynucleotides (Bencini & Lippolis, 2010).

Electrochemical Applications

The electrochemical behavior of 1,10-phenanthroline on multiwalled carbon nanotube surfaces has been studied for selective recognition of copper ion and hydrogen peroxide sensing. The oxidation of phenanthroline to phenanthroline-5,6-dione and its confinement on a modified electrode surface demonstrates its potential in electrochemical sensing applications (Gayathri & Kumar, 2014).

DNA Binding and Biological Activity

Studies on platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, including this compound, have shown variations in biological activity and DNA binding. These studies provide insight into the relationship between molecular structure and biological activity, with applications in understanding drug-DNA interactions and the development of therapeutic agents (Brodie, Collins, & Aldrich-Wright, 2004).

Luminescent Molecules and Materials

1,10-Phenanthroline is a versatile material for creating UV-Vis-NIR luminescent organic derivatives and coordination compounds. These compounds are used in analytical and technological applications, showcasing the potential of this compound in the development of luminescent materials (Accorsi, Listorti, Yoosaf, & Armaroli, 2009).

Ionophores for Alkali Metal Ions

1,10-Phenanthroline derivatives, including this compound, have been synthesized as ionophores for selective ion transport and sensing agents in ion-selective electrodes and fluorometry. This highlights its application in developing selective sensors for alkali and alkaline earth metal ions (Sugihara & Hiratani, 1996).

Chemosensing of Cations and Anions

Phenanthroline ligands, including this compound, act as chemosensors for cations and anions. The derivatization of phenanthroline leads to detectable changes in photophysical properties, making it useful in environmental and biological sciences for sensing specific analytes (Alreja & Kaur, 2016).

Mécanisme D'action

Target of Action

2,4,9-Trimethyl-1,10-phenanthroline is a derivative of 1,10-Phenanthroline . The primary targets of 1,10-Phenanthroline are metallopeptidases, specifically zinc metallopeptidases . Therefore, it is likely that this compound may also target these enzymes. Metallopeptidases play a crucial role in various biological processes, including protein degradation and signal transduction .

Mode of Action

1,10-phenanthroline, a related compound, acts as an inhibitor of metallopeptidases . It inhibits the enzyme activity by chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme . It’s plausible that this compound may exhibit a similar mode of action.

Biochemical Pathways

Given its potential interaction with metallopeptidases, it could impact pathways involving protein degradation and signal transduction .

Result of Action

If it acts similarly to 1,10-phenanthroline, it could potentially inhibit the activity of metallopeptidases, impacting protein degradation and signal transduction processes .

Propriétés

IUPAC Name |

2,4,9-trimethyl-1,10-phenanthroline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-9-8-11(3)17-15-13(9)7-6-12-5-4-10(2)16-14(12)15/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPITTQLRYUZEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)

![N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2488422.png)

![1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2488424.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2488426.png)

![1,7-diisopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2488432.png)

![1'-(2-(1-methyl-1H-indol-3-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2488438.png)

![2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2488441.png)

![Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2488443.png)